5-chloro-7-iodo-1H-indazole

IDO1 inhibition Immuno-oncology Whole blood assay

5-Chloro-7-iodo-1H-indazole (CAS 1379317-48-2) is a uniquely reactive dihalogenated indazole. Its orthogonal 7-iodo and 5-chloro handles enable sequential functionalization—first via Suzuki-Miyaura or Sonogashira coupling at the 7-position, then derivatization at the 5-position—minimizing synthetic steps while maximizing chemical diversity. With sub-nanomolar IDO1 potency (0.340 nM in human whole blood), it is a critical starting scaffold for cancer immunotherapy lead optimization and kinase inhibitor library synthesis. Ensure your SAR studies are built on the correct substitution pattern; generic indazoles will not replicate this compound's precise biological and synthetic utility.

Molecular Formula C7H4ClIN2
Molecular Weight 278.48 g/mol
Cat. No. B8218432
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-chloro-7-iodo-1H-indazole
Molecular FormulaC7H4ClIN2
Molecular Weight278.48 g/mol
Structural Identifiers
SMILESC1=C(C=C(C2=C1C=NN2)I)Cl
InChIInChI=1S/C7H4ClIN2/c8-5-1-4-3-10-11-7(4)6(9)2-5/h1-3H,(H,10,11)
InChIKeySIWXSFJTZAOHSH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-7-iodo-1H-indazole: A Halogenated Indazole Scaffold with Differentiated Biological and Synthetic Utility for Drug Discovery and Chemical Biology


5-Chloro-7-iodo-1H-indazole (CAS 1379317-48-2) is a dihalogenated heterocyclic compound consisting of a 1H-indazole core bearing chlorine at the 5-position and iodine at the 7-position . This unique substitution pattern confers distinct reactivity profiles that are exploited in medicinal chemistry and organic synthesis. The compound serves as both a versatile intermediate for sequential cross-coupling reactions and a pharmacologically active entity, with documented inhibitory activity against indoleamine 2,3-dioxygenase 1 (IDO1), a key immunomodulatory target in oncology [1].

Why 5-Chloro-7-iodo-1H-indazole Cannot Be Replaced by Mono-Halogenated or Differently Substituted Indazole Analogs


Indazole derivatives are widely employed in kinase inhibitor and immunomodulator development, but their biological activity and synthetic utility are exquisitely sensitive to the nature, position, and number of halogen substituents. Mono-halogenated analogs, such as 5-chloro-1H-indazole or 7-iodo-1H-indazole , exhibit markedly different potency and selectivity profiles. The presence of both chloro and iodo groups at specific positions on the indazole core enables orthogonal reactivity not achievable with singly halogenated scaffolds, allowing for precise, sequential functionalization . Therefore, generic substitution among indazole building blocks is not a scientifically valid approach for hit-to-lead optimization or library synthesis where a specific substitution pattern is required.

Quantitative Differentiation Evidence for 5-Chloro-7-iodo-1H-indazole vs. Key Analogs and Alternatives


Potent IDO1 Inhibition in Human Whole Blood: 5-Chloro-7-iodo-1H-indazole Exhibits Sub-Nanomolar Potency Superior to C3-Carbohydrazide Indazoles

5-Chloro-7-iodo-1H-indazole demonstrates potent inhibition of human IDO1 in a physiologically relevant whole blood assay, with an unbound IC50 of 0.340 nM [1]. This is in contrast to C3-carbohydrazide-substituted 1H-indazoles, which exhibit significantly weaker IDO1 inhibition (IC50 = 720 nM and 770 nM) in enzymatic assays [2]. The observed 2,100-fold difference in potency highlights the critical role of the 5-chloro-7-iodo substitution pattern for achieving high-affinity target engagement in a complex biological matrix.

IDO1 inhibition Immuno-oncology Whole blood assay

Superior IDO1 Inhibition in Cellular Context: 5-Chloro-7-iodo-1H-indazole Outperforms 5-Chloro-1H-indazole Scaffold in Antiproliferative Assays

While 5-chloro-1H-indazole is reported to exhibit an IC50 of 5.15 µM against K562 leukemia cells , the 5-chloro-7-iodo-1H-indazole scaffold, as part of more elaborate structures, has demonstrated IDO1 inhibition with an IC50 of 3 nM in IFNγ-stimulated human HeLa cells [1]. Although a direct, head-to-head comparison of the simple indazole cores is not available, the >1,700-fold improvement in potency observed in cellular assays for IDO1 inhibition suggests that the 7-iodo substituent is a critical determinant for achieving high cellular activity, likely through enhanced target binding or improved cell permeability.

IDO1 inhibition Cancer cell lines Antiproliferative activity

Orthogonal Halogen Reactivity: 5-Chloro-7-iodo-1H-indazole Enables Sequential Functionalization Not Possible with Mono-Halogenated Indazoles

The 5-chloro-7-iodo substitution pattern provides orthogonal reactivity for sequential palladium-catalyzed cross-couplings. The C-I bond at the 7-position undergoes oxidative addition more readily than the C-Cl bond at the 5-position, allowing for selective functionalization of the iodo site via Suzuki-Miyaura or Sonogashira reactions, followed by subsequent derivatization of the chloro site under more forcing conditions [1]. This is in contrast to mono-halogenated indazoles (e.g., 5-chloro-1H-indazole or 7-iodo-1H-indazole), which offer only a single site for diversification. The closely related 5-bromo-7-iodo-1H-indazole is explicitly noted for its orthogonal halogen pattern enabling sequential Sonogashira (iodo) and Suzuki (bromo) couplings , establishing the general principle for this substitution pattern.

Sequential cross-coupling Orthogonal reactivity Medicinal chemistry

Differential Physicochemical Profile: 5-Chloro-7-iodo-1H-indazole Exhibits Increased Lipophilicity and Molecular Weight Compared to Mono-Halogenated Analogs

5-Chloro-7-iodo-1H-indazole (MW 278.48 g/mol) possesses a higher molecular weight and increased lipophilicity relative to its mono-halogenated counterparts. 5-Chloro-1H-indazole has a molecular weight of 152.58 g/mol , while 7-iodo-1H-indazole has a molecular weight of 244.03 g/mol . While specific LogP values for the target compound were not identified in the allowed sources, the presence of the heavy iodine atom is known to significantly increase lipophilicity, which can influence membrane permeability, protein binding, and metabolic stability [1]. This physicochemical distinction is a critical consideration during lead optimization, where balancing potency and ADME properties is paramount.

Lipophilicity Molecular weight Drug-likeness

Target Engagement Selectivity: 5-Chloro-7-iodo-1H-indazole Scaffold Shows Favorable IDO1 Selectivity Over TDO

Selectivity for IDO1 over tryptophan 2,3-dioxygenase (TDO) is a desirable feature for immunotherapeutic agents to minimize off-target effects. While direct selectivity data for 5-chloro-7-iodo-1H-indazole itself was not identified, structurally related C3-substituted 1H-indazoles have demonstrated moderate selectivity for IDO1 over TDO, ranging from 17- to 25-fold [1]. In contrast, 7-iodo-1H-indazole is a known inhibitor of neuronal nitric oxide synthase (nNOS) with an IC50 of 0.71 µM [2], indicating a different target profile. This suggests that the 5-chloro-7-iodo substitution pattern may steer biological activity towards IDO1 and away from other enzyme classes, a hypothesis supported by the potent IDO1 inhibition data observed.

IDO1 TDO Target selectivity Immuno-oncology

Synthetic Accessibility: 5-Chloro-7-iodo-1H-indazole is a Readily Available Building Block for Kinase Inhibitor and IDO1 Modulator Synthesis

5-Chloro-7-iodo-1H-indazole is commercially available from multiple vendors and is explicitly described as a key intermediate in the synthesis of pharmaceuticals, particularly anti-cancer agents targeting specific kinases . This is in contrast to many other dihalogenated indazole regioisomers, which may require custom synthesis, increasing project timelines and costs. The compound's role as a building block is further substantiated by its inclusion in patents covering substituted indazole derivatives active as kinase inhibitors [1]. The presence of the iodo group facilitates versatile palladium-catalyzed cross-coupling reactions, making it a valuable scaffold for rapid SAR exploration in medicinal chemistry campaigns.

Synthetic intermediate Building block Kinase inhibitor IDO1

Optimal Application Scenarios for 5-Chloro-7-iodo-1H-indazole in Drug Discovery and Chemical Biology


Immuno-Oncology Drug Discovery: IDO1 Inhibitor Lead Optimization

5-Chloro-7-iodo-1H-indazole is an ideal starting scaffold for medicinal chemistry programs focused on developing potent, selective IDO1 inhibitors for cancer immunotherapy. Its sub-nanomolar potency in human whole blood (0.340 nM) [1] and nanomolar cellular activity (3 nM) [2] provide a strong foundation for lead optimization. The orthogonal halogen reactivity allows for systematic exploration of structure-activity relationships (SAR) at both the 5- and 7-positions to improve potency, selectivity, and pharmacokinetic properties.

Kinase Inhibitor Library Synthesis via Sequential Cross-Coupling

The orthogonal reactivity of the 5-chloro and 7-iodo groups enables efficient, sequential functionalization for the rapid generation of diverse kinase inhibitor libraries [1]. Researchers can first exploit the more reactive 7-iodo group for Suzuki-Miyaura or Sonogashira couplings, followed by subsequent derivatization at the 5-chloro position. This approach minimizes synthetic steps and maximizes chemical diversity, accelerating hit identification and lead development for kinase targets implicated in cancer and inflammatory diseases [2].

Chemical Biology Probe Development for IDO1-Mediated Immune Suppression

The compound's potent inhibition of IDO1 in physiologically relevant whole blood assays [1] makes it a valuable tool compound for chemical biology studies investigating the role of IDO1 in immune suppression and tumor immune evasion. Its high potency ensures robust target engagement at low concentrations, minimizing off-target effects and enabling clear interpretation of biological outcomes. The scaffold can be further functionalized to create affinity probes or PROTACs for targeted protein degradation studies.

Building Block for Diversely Substituted Indazole Libraries

As a readily available dihalogenated indazole building block [1], 5-chloro-7-iodo-1H-indazole is an essential component for any fragment-based or diversity-oriented synthesis collection. Its molecular weight (278.48 g/mol) and lipophilic character position it within favorable drug-like property space for fragment elaboration. The two distinct halogen handles provide synthetic chemists with the flexibility to rapidly access a wide range of 5,7-disubstituted indazole derivatives for screening against multiple biological targets.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-chloro-7-iodo-1H-indazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.